6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate

描述

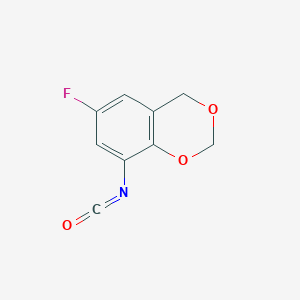

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate is a chemical compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol . It is characterized by the presence of a fluorine atom, a benzodioxin ring, and an isocyanate functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate typically involves the reaction of 6-Fluoro-4H-1,3-benzodioxin-8-YL amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the isocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates.

化学反应分析

Types of Reactions

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent such as dichloromethane .

Major Products Formed

The major products formed from reactions with this compound include ureas, carbamates, and thiocarbamates, depending on the nucleophile used .

科学研究应用

Chemistry

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate serves as a crucial building block in organic synthesis. Its applications include:

- Heterocycle Formation: It participates in cycloaddition reactions, leading to the creation of various heterocycles.

- Polymer Chemistry: The compound is used in the synthesis of specialty polymers and materials, including coatings and adhesives.

Biology

In biological research, this compound is employed for:

- Modification of Biomolecules: It facilitates the formation of stable urea or carbamate linkages with proteins and peptides, enhancing their stability and functionality.

- Antiproliferative Studies: Recent studies have explored its derivatives for their antiproliferative activity against cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting the growth of pancreatic cancer cells .

Medicine

The medical applications of this compound are particularly noteworthy:

- Drug Development: Ongoing research investigates its potential as a scaffold for designing enzyme inhibitors and receptor modulators. The presence of the benzodioxin moiety is crucial in enhancing biological activity against specific targets .

Case Study 1: Anticancer Activity

A study reported the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives incorporating the benzodioxin moiety. These compounds exhibited significant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines. The mechanism involved inhibition of focal adhesion kinase (FAK), highlighting the therapeutic potential of derivatives based on this compound .

Case Study 2: Polymer Applications

Research into thermolatent catalysts for producing polyurethane foams has demonstrated that adducts formed with this compound show improved processing characteristics due to their low viscosity and enhanced reaction rates. This application underscores the compound's utility in industrial settings .

作用机制

The mechanism of action of 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate involves the reactivity of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

相似化合物的比较

Similar Compounds

6-Fluoro-4H-1,3-benzodioxin-8-YL amine: The precursor to the isocyanate compound, differing by the presence of an amine group instead of an isocyanate group.

6-Fluoro-4H-1,3-benzodioxin-8-YL methanol: Another related compound, differing by the presence of a hydroxyl group instead of an isocyanate group.

Uniqueness

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate is unique due to its combination of a fluorine atom, a benzodioxin ring, and an isocyanate group. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications .

生物活性

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate (CAS Number: 321309-30-2) is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 195.15 g/mol

The compound features a benzodioxin structure with a fluorine substituent, contributing to its unique reactivity and biological profile .

The synthesis of this compound typically involves the reaction of the corresponding amine with phosgene or a phosgene equivalent under controlled conditions. This process requires careful handling due to the toxic nature of phosgene and the reactivity of isocyanates.

Mechanism of Action : The isocyanate group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity underpins its biological activity, particularly in modifying biomolecules like proteins and peptides through stable urea or carbamate linkages .

Inhibitory Effects on Neurodegenerative Disorders

Research indicates that this compound exhibits inhibitory effects on α-synuclein-mediated toxicity. α-Synuclein aggregation is a hallmark of neurodegenerative diseases such as Parkinson's disease. Studies have shown that this compound can mitigate the cytotoxic properties associated with α-synuclein amyloidogenesis, suggesting potential therapeutic applications in treating neurodegenerative disorders .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrate that it can inhibit cellular proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further research is required to elucidate the specific pathways involved .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| α-Synuclein Inhibition | Reduces cytotoxicity | |

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Modification of Biomolecules | Forms stable urea/carbamate linkages |

Specific Research Examples

- Neuroprotective Studies : In a study examining the effects on neuronal cell lines exposed to oxidative stress, this compound was shown to significantly reduce the formation of reactive oxygen species (ROS), thereby protecting neurons from damage associated with neurodegeneration .

- Anticancer Investigations : A series of experiments involving human cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis. These findings suggest its potential as an anticancer agent .

常见问题

Q. Basic: What are the optimal synthetic routes for 6-fluoro-4H-1,3-benzodioxin-8-YL isocyanate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of aryl isocyanates like this compound typically involves Curtius rearrangement or treatment of amines with phosgene derivatives. For fluorinated analogs, solvent choice (e.g., toluene or DMF) and temperature control are critical to avoid side reactions such as hydrolysis or dimerization . Evidence from analogous compounds (e.g., 3-fluoro-2-methylphenyl isocyanate) suggests using anhydrous conditions and catalytic bases (e.g., KOH) to stabilize intermediates . A stepwise protocol could include:

Amine precursor activation : React (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride with triphosgene in dry toluene under reflux.

Quenching : Use ice-cold aqueous NaHCO₃ to isolate the isocyanate.

Yield optimization : Monitor via TLC and adjust stoichiometry (phosgene:amine ≥ 1.2:1) to mitigate incomplete conversion .

Data Contradictions : While some protocols favor oxalyl chloride for benzamide activation , others report lower yields due to competing fluorinated ring decomposition. Confirm purity via ¹⁹F NMR to detect residual amine or urea byproducts .

Q. Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C/¹⁹F NMR : Key signals include the isocyanate (-NCO) carbon at ~120–125 ppm (¹³C) and fluorine coupling patterns in the benzodioxin ring .

- FTIR : Confirm the -NCO stretch at ~2250–2275 cm⁻¹; absence of -NH (3300–3500 cm⁻¹) indicates no hydrolysis.

- HPLC-MS : Use a C18 column (ACN/water gradient) to quantify purity ≥97%. For trace impurities, derivatize with methanol to form methyl carbamate, enhancing UV detection .

Advanced Consideration : Differential Scanning Calorimetry (DSC) can assess thermal stability, as fluorinated isocyanates may decompose exothermically above 150°C .

Q. Advanced: What mechanistic insights exist for the reactivity of this isocyanate in nucleophilic additions?

Methodological Answer:

Fluorine’s electron-withdrawing effect enhances electrophilicity at the -NCO group. Kinetic studies on similar compounds (e.g., 4-fluorophenyl isocyanate) show:

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reactions with amines (second-order rate constants ~10⁻³ L/mol·s) .

- Steric hindrance : The 6-fluoro substituent on the benzodioxin ring may slow aryl isocyanate reactions compared to non-fluorinated analogs. Use DFT calculations to model transition states and predict regioselectivity .

Contradictions : Some studies report unexpected stability in protic solvents due to hydrogen bonding with the benzodioxin oxygen, conflicting with traditional reactivity models . Replicate under inert atmospheres to validate results.

Q. Advanced: How can researchers design experiments to resolve contradictions in reported solubility and stability data?

Methodological Answer:

Employ a factorial design (2³) to test variables:

| Factor | Levels |

|---|---|

| Solvent (polarity) | Toluene (low) vs. DMF (high) |

| Temperature | 25°C vs. 60°C |

| Moisture | Anhydrous vs. 5% H₂O |

Response Metrics :

- Stability : Monitor via FTIR for -NCO loss over 24h.

- Solubility : Use dynamic light scattering (DLS) to detect aggregation.

Theoretical Framework : Link results to Hansen solubility parameters to rationalize deviations . For instance, high δH (hydrogen bonding) in DMF may stabilize the isocyanate despite moisture .

Q. Advanced: What are the challenges in computational modeling of this compound’s interactions with biomolecules?

Methodological Answer:

Key hurdles include:

Parameterization : Fluorine’s van der Waals radius and partial charge in force fields (e.g., CHARMM) may not accurately reflect its electron density. Calibrate using QM/MM simulations of the benzodioxin ring .

Conformational sampling : The rigid benzodioxin scaffold limits molecular dynamics (MD) exploration. Use enhanced sampling (e.g., metadynamics) to study binding to serine hydrolases .

Validation : Cross-check docking results (AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .

属性

IUPAC Name |

6-fluoro-8-isocyanato-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c10-7-1-6-3-13-5-14-9(6)8(2-7)11-4-12/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPWRGALYUWZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)N=C=O)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381598 | |

| Record name | 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-30-2 | |

| Record name | 6-Fluoro-8-isocyanato-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-8-isocyanato-4H-benzo[1,3]dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。